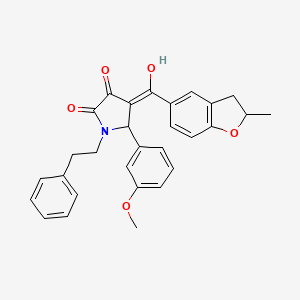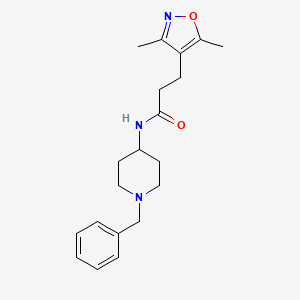![molecular formula C25H18Cl2FN3O3 B11132749 2-{1-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11132749.png)
2-{1-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of chalcones, which are open-chain flavonoids characterized by two aromatic rings connected by a three-carbon chain.
- Chalcones exhibit diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects. They have applications in various fields, such as materials science and biofouling prevention .
Preparation Methods
- The synthetic route for this compound involves Claisen-Schmidt condensation under basic conditions.
- Acetophenone (2 mmol) reacts with 2,4-dichlorobenzaldehyde (2 mmol) in ethanol (5 mL) containing NaOH (50% v/v) to yield the chalcone product .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- In chemistry, chalcones serve as fluorescent probes, conductive organic solar cells, and sweetening agents.
- They find applications in materials science, nonlinear optics, optoelectronics, and electrochemical sensing.
- In medicine, chalcones exhibit antitumor, antimalarial, and antidiabetic properties.
- Their antimicrobial activity makes them relevant for study .
Mechanism of Action
- The specific mechanism by which this compound exerts its effects would require further research.
- Molecular targets and pathways involved remain to be fully elucidated.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. further literature review could provide insights into its uniqueness.
Remember that this compound’s detailed study involves interdisciplinary research, and its applications continue to evolve
Properties
Molecular Formula |
C25H18Cl2FN3O3 |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
2-[1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H18Cl2FN3O3/c26-16-7-5-15(19(27)13-16)6-12-24(33)31-21-4-2-1-3-20(21)30-25(34)22(31)14-23(32)29-18-10-8-17(28)9-11-18/h1-13,22H,14H2,(H,29,32)(H,30,34)/b12-6+ |
InChI Key |
OTXKZXYJMBIUPA-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(2-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-phenylacetamide](/img/structure/B11132675.png)

![5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132685.png)
![5-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B11132687.png)
![N-[3-(cycloheptylamino)-3-oxopropyl]-2-pyrazinecarboxamide](/img/structure/B11132693.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132709.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B11132714.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11132716.png)
![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11132723.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(4-pyridyl)ethyl]-3-piperidinecarboxamide](/img/structure/B11132726.png)
![2-{4-[7-Chloro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B11132735.png)
![5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132740.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11132745.png)
